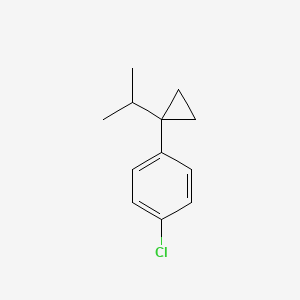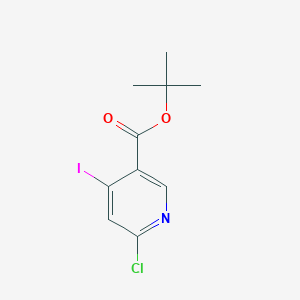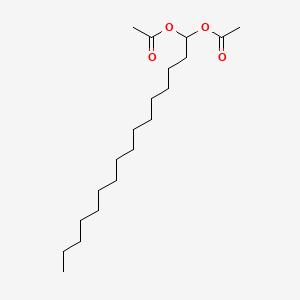
1-(Acetyloxy)hexadecyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acetyloxy)hexadecyl acetate: is an organic compound with the molecular formula C20H38O4 and a molar mass of 342.51 g/mol . It is also known by other names such as 1,1-Hexadecanediol diacetate and Diacetic acid hexadecane-1-ylidene ester . This compound is characterized by its ester functional groups, which are derived from hexadecanol and acetic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Acetyloxy)hexadecyl acetate can be synthesized through the esterification of hexadecanol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes where hexadecanol and acetic anhydride are reacted in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Acetyloxy)hexadecyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the ester bonds can be hydrolyzed to yield hexadecanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Common Reagents and Conditions:
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Hexadecanol and acetic acid.
Oxidation: Hexadecanoic acid or hexadecanone.
Reduction: Hexadecanol.
Scientific Research Applications
1-(Acetyloxy)hexadecyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Investigated for its potential role in lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 1-(Acetyloxy)hexadecyl acetate involves its hydrolysis to release hexadecanol and acetic acid. The released hexadecanol can interact with cellular membranes, affecting their fluidity and permeability. Additionally, the acetic acid produced can participate in various metabolic pathways .
Comparison with Similar Compounds
Hexadecyl acetate: Similar in structure but lacks the additional acetoxy group.
Cetyl acetate: Another ester of hexadecanol with acetic acid.
Palmityl acetate: Similar ester derived from palmitic acid.
Uniqueness: 1-(Acetyloxy)hexadecyl acetate is unique due to its dual ester functional groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This dual functionality makes it a versatile compound in various chemical and industrial applications .
Properties
CAS No. |
56438-11-0 |
|---|---|
Molecular Formula |
C20H38O4 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
1-acetyloxyhexadecyl acetate |
InChI |
InChI=1S/C20H38O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23-18(2)21)24-19(3)22/h20H,4-17H2,1-3H3 |
InChI Key |
RJBJCKPTUSMGOG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


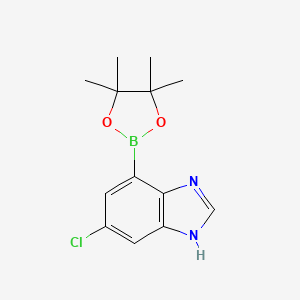
![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)
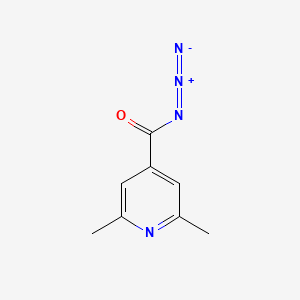

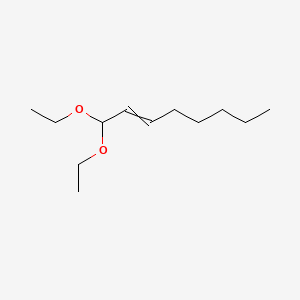
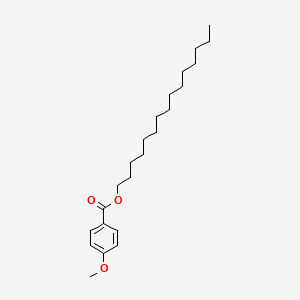

![1-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde](/img/structure/B13941421.png)

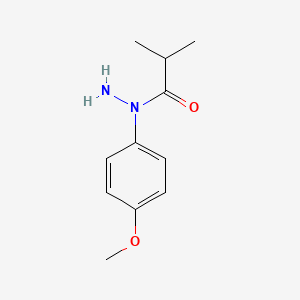
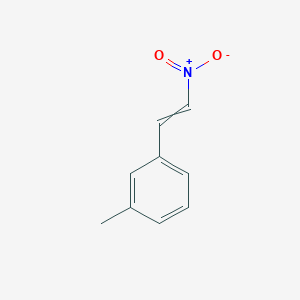
![6-(2-Isopropyl-6-methylphenyl)-8-(2-methoxyphenyl)-2-methylamino-8h-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13941445.png)
